Aranox

Descripción general

Descripción

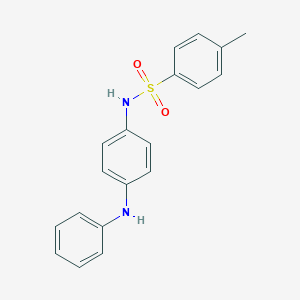

Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.4 g/mol. The purity is usually 95%.

The exact mass of the compound Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41053. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Beneficios para la salud cardiovascular

“Aranox” es un extracto de aronia que ofrece beneficios para la salud cardiovascular respaldados por varios ensayos clínicos revisados por pares publicados . Se han observado mejoras significativas en solo un mes de uso . Es rico en polifenoles y se utiliza en suplementos dietéticos en la actualidad, ofreciendo una solución natural, efectiva y segura para controlar la salud cardiovascular .

Propiedades antioxidantes

“this compound” tiene un excelente carácter protector al ozono y al oxígeno, y se puede utilizar como antioxidante para CR, NR, BR, SBR y sus látex . Puede inhibir la oxidación del cobre y la oxidación del manganeso, y especialmente puede inhibir el daño a los materiales de fibra por el cloro liberado durante el envejecimiento de CR .

Polimerización

“N-(4-Anilinophenyl)-Metilacrilamida” es una molécula antioxidante de amina no manchante, fácilmente polimerizable, que se puede incorporar en recetas de polimerización de emulsión de radicales libres mediante una variedad de técnicas . Su efectividad se puede mejorar en gran medida en goma o caucho curado cuando se usa junto con antioxidantes secundarios que contienen azufre libres o unidos (sinérgicos) .

Investigación de química medicinal

La estructura de la molécula “n-(4-anilinofenil)-4-metilbencensulfonamida” contiene grupos funcionales que están presentes en muchas moléculas bioactivas. Esto sugiere un potencial para la investigación en química medicinal o desarrollo de terapia farmacológica.

Reorganización estructural fotoinducida

“Bencensulfonamida, 4-metil-N-[4-(fenilamino)fenil]-” se ha observado en el disparador radical fotoinducido, fisión regio y quimioselectiva del enlace ynamida, reorganización estructural y funcionalización de 2-alquinil-ynamidas .

Evaluación anticancerígena

Los derivados de “Bencensulfonamida, 4-metil-N-[4-(fenilamino)fenil]-” se han evaluado para la actividad anticancerígena in vitro contra una serie de líneas celulares diferentes como A549 (célula de cáncer de pulmón), HeLa (cervical), MCF-7 (célula de cáncer de mama) y Du-145 (célula de cáncer de próstata) . Algunos compuestos mostraron valores IC50 de 1,98 a 9,12 μM en diferentes líneas celulares<a aria-label="6: “Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-” derivatives have been evaluated for in vitro anticancer activity against

Mecanismo De Acción

Target of Action

Aranox, also known as “4’-Anilinotoluene-4-sulphonanilide”, “p-(p-Toluenesulfonamido)diphenylamine”, “Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-”, or “n-(4-anilinophenyl)-4-methylbenzenesulfonamide”, is an orally active triazole antifungal drug . The primary target of this compound is the fungal cytochrome P-450 sterol C-14 α-demethylase . This enzyme is crucial for the biosynthesis of ergosterol, a major component of the cell membrane of yeast and fungal cells .

Mode of Action

This compound inhibits the activity of the cytochrome P-450 dependent enzymes, resulting in the impairment of the biosynthesis of ergosterol . This inhibition leads to a cascade of abnormalities in the permeability of the cell membrane, the activity of membrane-bound enzymes, and the coordination of chitin synthesis . These changes result in the inhibition of growth, abnormal cell wall formation, and the accumulation of intracellular lipids and membranous vesicles .

Biochemical Pathways

The inhibition of the enzyme cytochrome P450 14α-demethylase by this compound disrupts the conversion of lanosterol to ergosterol, which is required in fungal cell wall synthesis . The subsequent loss of normal sterols correlates with the accumulation of 14 α-methyl sterols in fungi, which may be partly responsible for the fungistatic activity of this compound .

Pharmacokinetics

This compound has demonstrated a broad spectrum of activity and a favorable pharmacokinetic profile . .

Result of Action

The action of this compound leads to the inhibition of growth and abnormal cell wall formation in yeast and fungal cells . It also results in the accumulation of intracellular lipids and membranous vesicles . This compound exhibits in vitro activity against Cryptococcus neoformans and Candida spp . Fungistatic activity has also been demonstrated in normal and immunocompromised animal models for systemic and intracranial fungal infections due to Cryptococcus neoformans and for systemic infections due to Candida albicans .

Actividad Biológica

Benzenesulfonamide derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities, particularly in the fields of antimicrobial, anticancer, and cardiovascular applications. This article focuses on the biological activity of Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl] , detailing its mechanisms of action, experimental findings, and potential therapeutic applications.

Overview of Benzenesulfonamide Derivatives

Benzenesulfonamides are a class of compounds characterized by a sulfonamide functional group attached to a benzene ring. These compounds have been widely studied for their antibacterial properties, as well as their potential roles in cancer therapy and cardiovascular regulation.

-

Antibacterial Activity :

- Benzenesulfonamides act primarily by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial growth and division.

- Recent studies have shown that certain derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli .

-

Anticancer Properties :

- Some benzenesulfonamide derivatives have been identified as effective inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. In vitro studies revealed that certain derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231, highlighting their potential as anticancer agents .

- The mechanism involves the disruption of pH regulation within tumor cells, leading to increased acidity and subsequent cell death.

-

Cardiovascular Effects :

- Research has indicated that benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. In isolated rat heart models, certain compounds were shown to decrease perfusion pressure in a time-dependent manner .

- The interaction with calcium channels is hypothesized to play a role in these cardiovascular effects, suggesting that these compounds could be developed for managing hypertension or other cardiovascular conditions .

Table 1: Summary of Biological Activities

| Compound Name | Biological Activity | IC50 (nM) | Zone of Inhibition (mm) |

|---|---|---|---|

| 4e | CA IX Inhibitor | 10.93 | 80.69 (S. aureus) |

| 4g | CA IX Inhibitor | 25.06 | 69.74 (S. aureus) |

| 4h | CA IX Inhibitor | 1.55 | 68.30 (S. aureus) |

| Control | N/A | N/A | 99.2 (CIP) |

Case Studies

-

Antibacterial Study :

A study evaluating the antibacterial efficacy of various benzenesulfonamide derivatives found that compound 4e exhibited remarkable activity against Staphylococcus aureus, with an inhibition zone of 80.69 mm at a concentration of 50 µg/mL . This suggests its potential utility in treating infections caused by resistant bacterial strains. -

Cancer Cell Line Study :

In a separate investigation on the anticancer properties of benzenesulfonamides, compound 4e was shown to induce apoptosis significantly in MDA-MB-231 cells, with an increase in annexin V-FITC positive cells indicating late apoptosis . The study highlighted the compound's ability to disrupt cellular homeostasis through CA IX inhibition. -

Cardiovascular Research :

An experimental design using isolated rat hearts demonstrated that benzenesulfonamide derivatives could effectively lower perfusion pressure and coronary resistance over time, suggesting their potential role in cardiovascular therapies . The results indicated that these compounds might modulate calcium channel activity, which is critical for cardiac function.

Propiedades

IUPAC Name |

N-(4-anilinophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-15-7-13-19(14-8-15)24(22,23)21-18-11-9-17(10-12-18)20-16-5-3-2-4-6-16/h2-14,20-21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZPMZSDLBJCHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059222 | |

| Record name | Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201053 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

100-93-6 | |

| Record name | TPPD | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aranox | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aranox | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-anilinotoluene-4-sulphonanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-(P-TOLUENESULFONAMIDO)DIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8430W82B51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.